

# A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

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## Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033

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This technical guide provides an in-depth overview of **2-(4-Fluorophenyl)acetaldehyde**, a fluorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development.

## Chemical Identification and Properties

**2-(4-Fluorophenyl)acetaldehyde** is a chemical compound with the CAS Registry Number 1736-67-0.[1][2] It is also known by several synonyms, including (4-Fluorophenyl)acetaldehyde and p-fluorophenylacetaldehyde.[3]

## Physicochemical Properties

The key physicochemical properties of **2-(4-Fluorophenyl)acetaldehyde** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	1736-67-0	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	[1][2]
Molecular Weight	138.14 g/mol	[1][2][3]
Appearance	Liquid	[4]
Boiling Point	204.6 °C at 760 mmHg	[5]
Density	1.116 g/cm <sup>3</sup>	[5]
Flash Point	74.552 °C	
Refractive Index	1.493	
Vapor Pressure	0.261 mmHg at 25°C	
LogP	1.567	
Physical Form	Liquid at 20°C	

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-(4-Fluorophenyl)acetaldehyde**. Key identifiers include:

- InChI:1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[3]
- InChIKey:KCXZRESSSSYYCW-UHFFFAOYSA-N[3]
- SMILES:C1=CC(=CC=C1CC=O)F[3]

## Synthesis of 2-(4-Fluorophenyl)acetaldehyde

A common and effective method for the synthesis of **2-(4-Fluorophenyl)acetaldehyde** is the oxidation of the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol. Mild oxidation methods are preferred to prevent the over-oxidation of the aldehyde to a carboxylic acid. The Dess-Martin oxidation and the Swern oxidation are two widely used and reliable methods for this transformation.[5][6][7][8][9][10][11]

## Proposed Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes the Dess-Martin periodinane (DMP) as a mild and selective oxidizing agent for converting primary alcohols to aldehydes.<sup>[1][6][7]</sup> This method offers the advantages of neutral pH, room temperature reaction conditions, and generally high yields.<sup>[1]</sup>

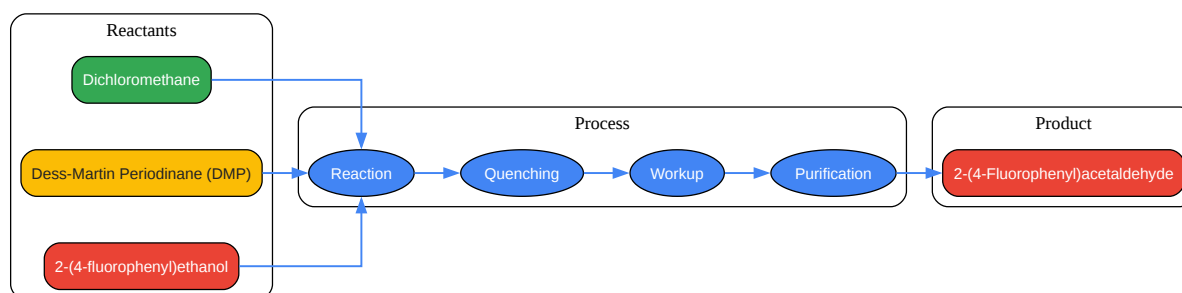
### Materials:

- 2-(4-fluorophenyl)ethanol
- Dess-Martin periodinane (DMP)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (saturated)
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Stir plate and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

### Procedure:

- Dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in dichloromethane (approx. 10 volumes) in a round-bottom flask equipped with a stir bar.
- To this solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
- Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
- Stir the biphasic mixture until the solid dissolves.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **2-(4-Fluorophenyl)acetaldehyde**.
- The crude product can be further purified by column chromatography on silica gel if necessary.



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Caption: Workflow for the synthesis of **2-(4-Fluorophenyl)acetaldehyde** via Dess-Martin oxidation.

## Alternative Experimental Protocol: Swern Oxidation

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.<sup>[5][9][10][11]</sup>

Materials:

- 2-(4-fluorophenyl)ethanol
- Dimethyl sulfoxide (DMSO)
- Oxalyl chloride
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Dry ice/acetone bath
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.
- After stirring for a short period, add a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C.
- Stir the reaction mixture for 15-30 minutes at -78 °C.
- Add triethylamine (5 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.
- Remove the cooling bath and allow the reaction to warm to room temperature.

- Quench the reaction with water and transfer the mixture to a separatory funnel.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.<sup>[12]</sup> Fluorinated building blocks, such as **2-(4-Fluorophenyl)acetaldehyde**, are therefore valuable intermediates in the synthesis of pharmacologically active compounds.

While specific signaling pathways directly modulated by **2-(4-Fluorophenyl)acetaldehyde** are not extensively documented, its role as a synthetic precursor is of significant interest. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including but not limited to:

- Reductive amination: to form substituted phenethylamines.
- Wittig and related olefination reactions: to create carbon-carbon double bonds.
- Aldol and related condensation reactions: for the formation of more complex carbon skeletons.

These reactions are fundamental in the construction of diverse molecular scaffolds found in many classes of therapeutic agents. The presence of the fluorine atom on the phenyl ring can impart desirable properties to the final drug molecule.

## Safety and Handling

**2-(4-Fluorophenyl)acetaldehyde** is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

## GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Data sourced from PubChem.[3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Storage and Stability

Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere.

## Conclusion

**2-(4-Fluorophenyl)acetaldehyde** is a valuable fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from the corresponding alcohol can be achieved through reliable and mild oxidation methods such as the Dess-Martin or Swern oxidations. The presence of the fluorine atom and the reactive aldehyde functionality make it a versatile precursor for the development of novel therapeutic agents. Proper safety and handling

procedures are essential when working with this compound. Further research into the biological activities of molecules derived from **2-(4-Fluorophenyl)acetaldehyde** may unveil new opportunities in drug discovery.

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